![molecular formula C15H20N4OS B4389461 N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B4389461.png)
N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide
Overview
Description
N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide, also known as CPTH2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPTH2 is a small molecule inhibitor that targets histone acetyltransferases (HATs), which are enzymes that modify the structure of chromatin and regulate gene expression.
Scientific Research Applications
N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. In neurodegenerative disorders, N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide has been shown to improve cognitive function and reduce neuronal cell death in animal models of Alzheimer's disease and Parkinson's disease. In inflammation research, N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide has been found to reduce inflammation and oxidative stress in animal models of sepsis and acute lung injury.
Mechanism of Action
N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide works by inhibiting the activity of HATs, which are enzymes that add acetyl groups to histones, thereby regulating gene expression. By inhibiting HAT activity, N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide can alter the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide has been found to induce cell cycle arrest and apoptosis, while in neuronal cells, N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide has been shown to reduce oxidative stress and improve mitochondrial function. In inflammation research, N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide has been found to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide in lab experiments is its specificity for HATs, which allows for targeted inhibition of gene expression. However, N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide has also been found to have off-target effects, which can complicate data interpretation. Additionally, the synthesis of N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide can be time-consuming and requires specialized equipment and expertise.
Future Directions
There are several potential future directions for research on N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide. Additionally, further research is needed to determine the optimal dosage and administration of N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide for therapeutic use. Finally, studies investigating the potential use of N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide in combination with other therapies, such as chemotherapy or radiation, could provide valuable insights into its clinical applications.
properties
IUPAC Name |
N-cycloheptyl-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c20-13(17-11-6-3-1-2-4-7-11)10-21-15-18-12-8-5-9-16-14(12)19-15/h5,8-9,11H,1-4,6-7,10H2,(H,17,20)(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQDZVCJOCXCGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=NC3=C(N2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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